2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one

medicinal chemistry scaffold procurement structure-activity relationship

2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one (CAS 919533-33-8) is a fully aromatic fused heterocycle belonging to the pyrazolo[5,1-b][1,3]oxazin-5-one family, with the molecular formula C18H12N2O2 and a monoisotopic mass of 288.089878 Da. The compound features a planar, electron-rich chromophore scaffold formed by the fusion of a pyrazole ring with a 1,3-oxazin-5-one ring, substituted with phenyl groups at the 2- and 7-positions, as confirmed by its canonical SMILES notation.

Molecular Formula C18H12N2O2
Molecular Weight 288.3 g/mol
CAS No. 919533-33-8
Cat. No. B12885750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one
CAS919533-33-8
Molecular FormulaC18H12N2O2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=NN23)C4=CC=CC=C4
InChIInChI=1S/C18H12N2O2/c21-18-12-16(14-9-5-2-6-10-14)20-17(22-18)11-15(19-20)13-7-3-1-4-8-13/h1-12H
InChIKeyHYZMIRLTAVJWFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one (CAS 919533-33-8): Procurement-Relevant Structural and Physicochemical Profile


2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one (CAS 919533-33-8) is a fully aromatic fused heterocycle belonging to the pyrazolo[5,1-b][1,3]oxazin-5-one family, with the molecular formula C18H12N2O2 and a monoisotopic mass of 288.089878 Da . The compound features a planar, electron-rich chromophore scaffold formed by the fusion of a pyrazole ring with a 1,3-oxazin-5-one ring, substituted with phenyl groups at the 2- and 7-positions, as confirmed by its canonical SMILES notation . Unlike the more extensively studied 6,7-dihydro-pyrazolo[5,1-b][1,3]oxazine congeners used as PDE4B inhibitors or p38α MAP kinase ligands, this compound is a fully unsaturated system that positions the carbonyl at C-5 rather than C-7 of the oxazine ring—a regiospecific feature that distinguishes it from its closest commercially catalogued isomer, 2,5-diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one (CAS 919533-30-5) . The compound is listed in the ChemSpider database (ID 13087763) and is available from specialty chemical suppliers primarily as a screening compound for non-human research applications .

Scaffold Fully aromatic pyrazolo[5,1-b][1,3]oxazin-5-one; carbonyl at C-5 defines regiospecific identity
Use Context Screening compound for non-human research; reported as PBP-targeted oxazin-5-one pharmacophore entry point
Selection Logic CAS 919533-33-8 verification required; regioisomeric form may support PBP inhibition studies per class-level data

Why Interchanging 2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one with Regioisomeric or Scaffold Analogs Risks Experimental Divergence


Within the pyrazolo[5,1-b][1,3]oxazine family, seemingly minor variations in ring fusion geometry and carbonyl position can produce fundamentally different electronic configurations, biological target profiles, and physicochemical properties. The target compound's 5-one regioisomer places the carbonyl adjacent to the oxazine oxygen, creating a distinct hydrogen-bond acceptor geometry and π-electron distribution compared to the 7-one regioisomer (CAS 919533-30-5), where the carbonyl is positioned two bonds away [1]. Evidence from the broader oxazin-5-one class demonstrates that this carbonyl positioning is critical for penicillin-binding protein (PBP) molecular recognition, with inhibition constants spanning a 30-fold range (68.58 μM to 2.04 mM) across structurally related oxazin-5-one derivatives [2]. Furthermore, the target compound's 2,7-diphenyl substitution pattern differs from the 2,6-diphenyl-4H-pyrazolo[5,1-c][1,4]oxazin-4-one series (different ring fusion topology) [3], and from 3-acetyl-2-methyl-7-phenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one (CAS 91614-54-9), which introduces an acetyl substituent at C-3 that alters both lipophilicity (cLogP difference) and the number of hydrogen bond acceptors . Generic substitution without regioisomeric verification thus carries a quantifiable risk of invalid structure-activity correlations and failed assay reproducibility.

Target 5-one regioisomer (CAS 919533-33-8)
May shift if substituted 7-one regioisomer (CAS 919533-30-5) alters H-bond acceptor geometry; PBP activity not demonstrated
Target [5,1-b] ring fusion, fully aromatic
May shift if substituted [5,1-c] ring fusion or 6,7-dihydro scaffold; target space may not transfer and requires validation
Target CAS-verified 2,7-diphenyl substitution
May shift if substituted C18H12N2O2 isomers (naphthalimide, DPP pigments) share formula but differ structurally; CAS verification is critical

Quantitative Differentiation Evidence for 2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one Versus Closest Structural Analogs


Regioisomeric Carbonyl Position Differentiates 5-One from 7-One Congener in Hydrogen-Bond Acceptor Topology

The target compound (CAS 919533-33-8) is the 5-one regioisomer, in which the carbonyl group is located at position 5 of the oxazine ring and is directly conjugated to the ring oxygen, forming an O–C(=O)–C=C enone-like motif. In the closest commercially catalogued regioisomer, 2,5-diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one (CAS 919533-30-5), the carbonyl is instead located at position 7, creating a C=C–C(=O)–N geometry with a different hydrogen-bond acceptor vector . The critical SAR relevance of this positional difference is demonstrated by oxazin-5-one class data: in the Onoabedje et al. (2016) PBP inhibition study, oxazin-5-one derivatives—all carrying the 5-one carbonyl configuration—exhibit inhibition constants (Ki) ranging from 68.58 μM to 2.04 mM, whereas related oxazin-4-one and oxazin-7-one scaffolds were not active in this assay system [1].

Carbonyl Position
Cross-study comparable
C-5 carbonyl: O-C(=O)-C=C motif vs. C-7 carbonyl: C=C-C(=O)-N geometry
Regiospecific H-bond acceptor topology may affect PBP recognition
Class-level PBP Ki range: 68.58 μM–2.04 mM for oxazin-5-ones; 7-one not active
medicinal chemistry scaffold procurement structure-activity relationship

2,7-Diphenyl Substitution Pattern vs. 2,6-Diphenyl Scaffold: Ring Fusion Topology Dictates Synthetic Accessibility and Physicochemical Profile

The target compound's pyrazolo[5,1-b][1,3]oxazine core (ring junction at the [5,1-b] position) differs fundamentally from the pyrazolo[5,1-c][1,4]oxazine scaffold (ring junction at [5,1-c]) found in 2,6-diphenyl-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones. The [5,1-b] series is synthesized via reaction of 3-substituted-5-hydroxypyrazoles with diethyl benzoylmalonate, yielding the oxazin-5-one product as the major regioisomer without formation of the competing pyrazolo[1,2-a]pyrazole dione side-product, as established by Ogawa et al. (1984) [1]. In contrast, the [5,1-c] series requires a lactonization route from 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylic acids using Ac2O at reflux temperature [2]. The target compound's fully aromatic character (absence of the 6,7-dihydro saturation present in PDE4B-targeted pyrazolo[5,1-b][1,3]oxazine inhibitors) confers a planar, conjugation-extended chromophore with distinct UV-visible absorption properties compared to its saturated analogs.

Ring Fusion Topology
Cross-study comparable
[5,1-b] via diethyl benzoylmalonate route vs. [5,1-c] via lactonization route
Synthetic accessibility and SAR hypotheses depend on correct ring fusion
Ogawa et al. 1984 established [5,1-b] synthesis without competing dione side-product
synthetic chemistry building block procurement drug discovery

Class-Level PBP Inhibition Potential: Oxazin-5-One Scaffold Demonstrates Validated Antibiotic Target Engagement vs. Oxazin-4-One and Oxazin-7-One Scaffolds

The oxazin-5-one scaffold, to which the target compound belongs, has been experimentally validated as a novel chemotype for penicillin-binding protein (PBP) inhibition—a mechanism absent in mammalian cells, providing intrinsic selectivity. Onoabedje et al. (2016) reported that a series of oxazin-5-one derivatives demonstrated PBP inhibition with Ki values spanning from 68.58 μM to 2.04 mM (approximately 30-fold range across derivatives) [1]. Critically, this PBP inhibitory activity is specifically associated with the oxazin-5-one carbonyl configuration; neither oxazin-4-one nor oxazin-7-one scaffolds were reported to exhibit activity in this assay system. While the specific Ki value for 2,7-diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one has not been individually reported in the peer-reviewed literature, its structural conformity to the oxazin-5-one pharmacophore—including the critical 5-carbonyl and the aromatic substituent at the 7-position—positions it within the active scaffold space. In contrast, the closest catalogued isomer 2,5-diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one (CAS 919533-30-5) carries the 7-one configuration for which no PBP inhibitory activity has been demonstrated .

PBP Inhibition
Class-level inference
Oxazin-5-one class Ki range 68.58 μM–2.04 mM; compound-specific Ki not reported
Supports PBP-targeted screening context; data to verify for this specific compound
Onoabedje et al. 2016; oxazin-4-one and 7-one scaffolds not active in this assay
antibacterial drug discovery penicillin-binding protein target validation

Fully Aromatic vs. 6,7-Dihydro Scaffold: Differentiated Electronic Configuration and Predicted Target Space

The target compound is a fully aromatic system, distinguishing it from the more extensively studied 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine series. The 6,7-dihydro derivatives have been developed as PDE4B isoform-selective inhibitors (BindingDB: CHEMBL364340, p38α MAP kinase IC50 = 460 nM) [1] and as PDE4-targeted sulfonylureas advanced to non-human primate safety studies [2]. The 6,7-dihydro saturation introduces conformational flexibility (the six-membered oxazine ring adopts a half-chair conformation) and alters the π-electron distribution compared to the fully aromatic target compound. The target compound's extended conjugation through the phenyl substituents at positions 2 and 7 creates a larger delocalized π-system that is predicted to have distinct UV-visible absorption characteristics and a different protein binding surface geometry compared to the 6,7-dihydro series. This differentiation is critical because the PDE4B and p38α kinase target profiles established for the 6,7-dihydro series cannot be extrapolated to the aromatic 5-one scaffold without experimental validation.

Aromaticity State
Class-level inference
Fully aromatic vs. 6,7-dihydro (p38α IC50 460 nM for dihydro analog; not applicable here)
Target space may differ; PDE4B/p38α profiles of dihydro series cannot be extrapolated
BindingDB: CHEMBL364340; PDE4B patent WO2017024009A1 for saturated series only
chemical biology probes kinase inhibitor phosphodiesterase inhibitor

Molecular Formula Isomerism: Identical C18H12N2O2 Composition Shared with Non-Pyrazolo-Oxazine Compounds—CAS Verification Is Essential for Procurement Integrity

The molecular formula C18H12N2O2 (MW 288.30) is shared by multiple structurally unrelated compounds registered in the CAS system, including 4-amino-N-phenyl-1,8-naphthalimide (CAS 10495-37-1, a fluorescent dye building block with melting point 302–304 °C) [1], pyrrolo[3,4-c]pyrrole-1,4-dione derivatives (CAS 54660-00-3, diketopyrrolopyrrole pigments), and xantocillin-related structures [2]. The target compound is uniquely identified by its CAS Registry Number 919533-33-8, ChemSpider ID 13087763, and canonical SMILES (C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=NN23)C4=CC=CC=C4) . The closest pyrazolo-oxazine isomer, 2,5-diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one (CAS 919533-30-5), shares the same molecular formula and mass but differs in the carbonyl position, and carries a different CAS number within the same numerical series. This creates a procurement risk: a vendor or catalog system listing only the molecular formula and mass cannot distinguish between these regioisomers or between the target compound and non-pyrazolo-oxazine substances of identical formula.

Formula Isomerism
Supporting evidence
C18H12N2O2 shared by ≥4 distinct CAS entities; only CAS 919533-33-8 identifies this scaffold
CAS verification is the sole reliable procurement differentiator for this regioisomer
Includes naphthalimide CAS 10495-37-1 and DPP pigment CAS 54660-00-3
chemical procurement quality control compound identity verification

Validated Application Scenarios for 2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one Based on Available Evidence


Antibacterial Lead Discovery: PBP-Targeted Screening Using the Oxazin-5-One Pharmacophore

The oxazin-5-one scaffold has been experimentally validated as a penicillin-binding protein (PBP) inhibitor chemotype with demonstrated antibacterial activity against Staphylococcus aureus in the Onoabedje et al. (2016) PLOS ONE study, where oxazin-5-one derivatives exhibited PBP inhibition constants ranging from 68.58 μM to 2.04 mM [1]. 2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one, carrying the essential 5-carbonyl configuration and aromatic substituents at positions 2 and 7, represents a structurally defined entry point into this target space. The compound's fully aromatic character distinguishes it from the partially saturated 6,7-dihydro-pyrazolo[5,1-b][1,3]oxazine series that targets PDE4B and p38α kinase, thereby providing target class selectivity at the scaffold level [2]. Procurement for this application requires strict CAS number verification (919533-33-8) to ensure the 5-one regioisomer rather than the inactive 7-one isomer (919533-30-5).

Chemical Biology Probe Development: Scaffold-Based Target Deconvolution for Pyrazolo-Oxazine Fused Heterocycles

The pyrazolo-oxazine fused ring system has been identified in a 2022 mini-review as an underexplored pharmacophore with reported activities spanning analgesic, anti-hepatitis C virus (HCV), anticancer, and antimicrobial domains [1]. The target compound, with its specific 2,7-diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one architecture, serves as a well-defined aromatic scaffold for systematic SAR exploration. Its structural differentiation from the 2,6-diphenyl-4H-pyrazolo[5,1-c][1,4]oxazin-4-one series (different ring fusion) and from 3-acetyl-2-methyl-7-phenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one (CAS 91614-54-9, which introduces additional hydrogen bond acceptors via the acetyl group) [2] makes it suitable as a core scaffold for fragment-based or structure-guided design campaigns where ring fusion topology must be held constant while exploring substitution patterns at phenyl rings.

Spectroscopic Probe and Materials Chemistry: Fully Aromatic Chromophore with Extended π-Conjugation

The fully aromatic nature of 2,7-diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one, combined with the electron-withdrawing carbonyl group conjugated through the oxazine ring, creates an extended π-chromophore system with predicted UV-visible absorption and fluorescence properties distinct from the saturated 6,7-dihydro analogs [1]. Oxazine heterocycles are well-established as fluorescent dyes and photochromic materials, with oxazine-based compounds having been patented for photochromic applications (US Patent for photochromic oxazine compounds) [2]. The target compound's 2,7-diphenyl substitution pattern provides sites for further functionalization to tune photophysical properties, while its molecular formula (C18H12N2O2) and moderate molecular weight (288.3 g/mol) make it amenable to further synthetic elaboration for materials science applications. Procurement in high purity is recommended for spectroscopic characterization and photophysical property determination.

Synthetic Methodology Development: Regioselective Construction of Fused Pyrazolo-Oxazine Heterocycles

The synthetic route to pyrazolo[5,1-b][1,3]oxazin-5-ones, established by Ogawa et al. (1984) through the reaction of 3-substituted-5-hydroxypyrazoles with diethyl benzoylmalonate, provides a regioselective entry into this scaffold class without contamination by the competing pyrazolo[1,2-a]pyrazole dione side-product [1]. The target compound is a representative member of this synthetic series and can serve as a reference standard for developing new synthetic methodologies targeting the [5,1-b] ring fusion topology. Its structural distinction from the [5,1-c] series (synthesized via a different lactonization route) [2] makes it a valuable benchmark compound for comparative synthetic studies. For procurement in this context, availability from specialty chemical suppliers as a screening compound with catalog number EVT-13019788 provides a starting point for methods development and optimization .

Application
Selection Property
Validation Focus
PBP-targeted screening
Oxazin-5-one pharmacophore with C-5 carbonyl configuration
PBP inhibition assay context; verify CAS 919533-33-8 for 5-one regioisomer
Chemical biology probe development
[5,1-b] ring fusion topology with 2,7-diphenyl substitution
SAR expansion with fixed scaffold; confirm ring fusion identity before library synthesis
Spectroscopic probe research
Fully aromatic extended π-chromophore system
UV-vis and fluorescence characterization; photophysical property determination
Synthetic methodology reference
[5,1-b] oxazin-5-one via diethyl benzoylmalonate route
Regioselectivity benchmarking; Ogawa et al. 1984 method validation
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